molecular formula C12H11BrO3 B14030980 (4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one

(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one

Cat. No.: B14030980
M. Wt: 283.12 g/mol
InChI Key: GJCJFGFXYGSTIE-GXSJLCMTSA-N
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Description

(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one is a complex organic compound characterized by its unique structure, which includes a bromine atom and a tetrahydropyrano[4,3-b]chromen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the tetrahydropyrano[4,3-b]chromen core. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyranochromen derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its bromine atom and chromen core can interact with various biological molecules, making it a useful probe in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one involves its interaction with specific molecular targets. The bromine atom and chromen core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one apart from similar compounds is its specific stereochemistry and the presence of the bromine atom at the 8-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

(4aR,10aS)-8-bromo-3,4,4a,10a-tetrahydro-1H-pyrano[4,3-b]chromen-10-one

InChI

InChI=1S/C12H11BrO3/c13-7-1-2-10-8(5-7)12(14)9-6-15-4-3-11(9)16-10/h1-2,5,9,11H,3-4,6H2/t9-,11+/m0/s1

InChI Key

GJCJFGFXYGSTIE-GXSJLCMTSA-N

Isomeric SMILES

C1COC[C@H]2[C@@H]1OC3=C(C2=O)C=C(C=C3)Br

Canonical SMILES

C1COCC2C1OC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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